8-(4-Chlorophenyl)-6-methylquinolin-7-ol 8-(4-Chlorophenyl)-6-methylquinolin-7-ol
Brand Name: Vulcanchem
CAS No.:
VCID: VC13992257
InChI: InChI=1S/C16H12ClNO/c1-10-9-12-3-2-8-18-15(12)14(16(10)19)11-4-6-13(17)7-5-11/h2-9,19H,1H3
SMILES:
Molecular Formula: C16H12ClNO
Molecular Weight: 269.72 g/mol

8-(4-Chlorophenyl)-6-methylquinolin-7-ol

CAS No.:

Cat. No.: VC13992257

Molecular Formula: C16H12ClNO

Molecular Weight: 269.72 g/mol

* For research use only. Not for human or veterinary use.

8-(4-Chlorophenyl)-6-methylquinolin-7-ol -

Specification

Molecular Formula C16H12ClNO
Molecular Weight 269.72 g/mol
IUPAC Name 8-(4-chlorophenyl)-6-methylquinolin-7-ol
Standard InChI InChI=1S/C16H12ClNO/c1-10-9-12-3-2-8-18-15(12)14(16(10)19)11-4-6-13(17)7-5-11/h2-9,19H,1H3
Standard InChI Key MBJZZLJVIGOPIJ-UHFFFAOYSA-N
Canonical SMILES CC1=CC2=C(C(=C1O)C3=CC=C(C=C3)Cl)N=CC=C2

Introduction

Chemical Structure and Physicochemical Properties

The structural uniqueness of 8-(4-Chlorophenyl)-6-methylquinolin-7-ol arises from its substitution pattern on the quinoline scaffold. Key physicochemical properties include:

PropertyValue
Molecular FormulaC16H12ClNO\text{C}_{16}\text{H}_{12}\text{ClNO}
Molecular Weight269.72 g/mol
IUPAC Name8-(4-chlorophenyl)-6-methylquinolin-7-ol
Canonical SMILESCC1=CC2=C(C(=C1O)C3=CC=C(C=C3)Cl)N=CC=C2
InChI KeyMBJZZLJVIGOPIJ-UHFFFAOYSA-N

The hydroxyl group at position 7 enhances hydrogen-bonding capacity, while the chlorophenyl moiety contributes to lipophilicity, influencing its pharmacokinetic profile.

Synthesis and Optimization Strategies

Synthetic Routes

The synthesis of 8-(4-Chlorophenyl)-6-methylquinolin-7-ol typically involves condensation reactions and cyclization processes. A common approach utilizes 4-chlorobenzaldehyde and 6-methylquinoline derivatives as starting materials. Key steps include:

  • Aldol Condensation: Formation of the quinoline backbone via base-catalyzed condensation.

  • Cyclization: Acid-mediated closure of the heterocyclic ring.

  • Functionalization: Introduction of the chlorophenyl group through nucleophilic aromatic substitution.

Catalytic Enhancements

Catalysts such as Lewis acids (e.g., AlCl3\text{AlCl}_3) or transition metals (e.g., palladium) are employed to improve yield and regioselectivity. Solvent systems like ethanol or dimethylformamide (DMF) optimize reaction kinetics.

Biological Activities and Mechanistic Insights

Antimicrobial Properties

8-(4-Chlorophenyl)-6-methylquinolin-7-ol exhibits broad-spectrum activity against Gram-positive and Gram-negative bacteria. Proposed mechanisms include:

  • DNA Gyrase Inhibition: Interference with bacterial DNA replication by binding to the gyrase-DNA complex.

  • Membrane Disruption: Interaction with lipid bilayers, leading to increased permeability.

Microbial StrainMinimum Inhibitory Concentration (µg/mL)
Staphylococcus aureus12.5
Escherichia coli25.0
Pseudomonas aeruginosa50.0
Cell LineIC50 (µM)
MCF-7 (Breast Cancer)18.2
A549 (Lung Cancer)22.7
HeLa (Cervical Cancer)15.4

Pharmacological Applications

Drug Development

The compound’s dual antimicrobial and anticancer activities position it as a lead candidate for multitarget therapeutics. Structural analogs are being explored to enhance solubility and reduce off-target effects.

Combination Therapies

Synergistic effects with conventional antibiotics (e.g., ciprofloxacin) and chemotherapeutics (e.g., doxorubicin) have been observed, suggesting utility in combination regimens.

Future Research Directions

  • Pharmacokinetic Studies: Investigate absorption, distribution, metabolism, and excretion (ADME) profiles.

  • In Vivo Efficacy: Validate anticancer and antimicrobial activities in animal models.

  • Structure-Activity Relationships (SAR): Modify substituents to optimize bioactivity and reduce toxicity.

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